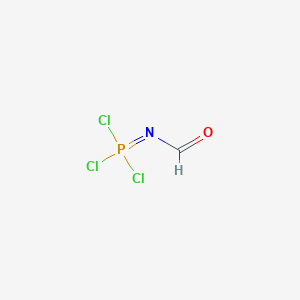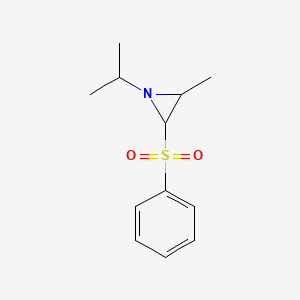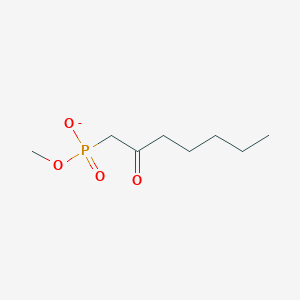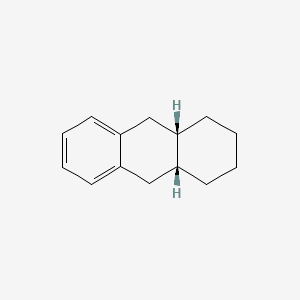
N-Formylphosphorimidic trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formylphosphorimidic trichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphorimidic compounds, characterized by the presence of a formyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Formylphosphorimidic trichloride can be synthesized through a reaction involving phosphorus pentachloride and formamide. The reaction typically occurs under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PCl}_5 + \text{HCONH}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-Formylphosphorimidic trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different phosphorus-containing products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various phosphorimidic derivatives, while hydrolysis results in phosphoric acid and related compounds.
Wissenschaftliche Forschungsanwendungen
N-Formylphosphorimidic trichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-nitrogen bonds.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its role in drug development, particularly in the synthesis of phosphorus-containing drugs.
Wirkmechanismus
The mechanism by which N-Formylphosphorimidic trichloride exerts its effects involves the interaction of its reactive phosphorus center with various substrates. The formyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific application, but generally, it acts by forming stable phosphorus-nitrogen or phosphorus-oxygen bonds.
Vergleich Mit ähnlichen Verbindungen
Phosphorus Trichloride (PCl3): A simpler phosphorus compound with similar reactivity but lacking the formyl group.
Phosphorus Oxychloride (POCl3): Another related compound used in organic synthesis and industrial applications.
N-Triflylphosphorimidoyl Trichloride: A compound with a triflyl group instead of a formyl group, used in the synthesis of strong Brønsted acids.
Uniqueness: N-Formylphosphorimidic trichloride is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to other phosphorus trichlorides. This makes it particularly valuable in specific synthetic applications where the formyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
63165-04-8 |
|---|---|
Molekularformel |
CHCl3NOP |
Molekulargewicht |
180.35 g/mol |
IUPAC-Name |
N-(trichloro-λ5-phosphanylidene)formamide |
InChI |
InChI=1S/CHCl3NOP/c2-7(3,4)5-1-6/h1H |
InChI-Schlüssel |
QCECDSATVLIDFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)N=P(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)



![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
